

Technical Guide: Determination of Molecular Weight for C₉H₉N₃O

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol

Cat. No.: B1591058

[Get Quote](#)

An In-depth Analysis for Research and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the theoretical principles and empirical methodologies for determining the molecular weight of the chemical formula C₉H₉N₃O. The molecular formula C₉H₉N₃O corresponds to multiple structural isomers, including pharmaceutically relevant scaffolds like 2-amino-8-methyl-1H-quinazolin-4-one.[1] An accurate determination of molecular weight is a foundational step in chemical identification, purity assessment, and quality control within the drug development pipeline. This document details the precise calculation of molecular weight from IUPAC standard atomic weights, differentiates between average molecular weight and monoisotopic mass, and presents a validated, step-by-step protocol for experimental verification using High-Resolution Mass Spectrometry (HRMS).

Theoretical Molecular Weight: Principles and Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉N₃O, this involves the summation of the weights of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. It is crucial for scientific accuracy to use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights (CIAAW).

A critical distinction must be made between average molecular weight (often colloquially called "molecular weight") and monoisotopic mass.

- Average Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. This is the value used in stoichiometric calculations involving macroscopic quantities (e.g., moles, grams) and is typically expressed in g/mol. PubChem lists the molecular weight for C₉H₉N₃O as 175.19 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). Mass spectrometry, which measures the mass-to-charge ratio of individual ions, directly measures monoisotopic mass. For C₉H₉N₃O, the monoisotopic mass is 175.07456 g/mol .[\[1\]](#)[\[2\]](#)

1.1. Calculation Based on IUPAC Standard Atomic Weights

The IUPAC provides intervals for the atomic weights of some elements to reflect their natural isotopic variation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) For the highest precision, these ranges should be considered. However, for most laboratory applications, the conventional standard atomic weight is sufficient.

The calculation using conventional values is presented below.

Element	Symbol	Quantity	Standard Atomic Weight (g/mol) [7]	Subtotal (g/mol)
Carbon	C	9	12.011	108.099
Hydrogen	H	9	1.008	9.072
Nitrogen	N	3	14.007	42.021
Oxygen	O	1	15.999	15.999
Total		175.191		

Table 1: Calculation of the average molecular weight for C₉H₉N₃O using IUPAC conventional atomic weights.

1.2. Monoisotopic Mass vs. Average Molecular Weight

The distinction between these two values is fundamental in modern analytical chemistry, particularly in the context of drug discovery and metabolomics where high-resolution instrumentation is standard.

Mass Type	Definition	Value for C ₉ H ₉ N ₃ O (Da)	Primary Application
Average Molecular Weight	Weighted average of all natural isotopic masses.	175.191	Stoichiometry, reagent preparation.
Monoisotopic Mass	Sum of the masses of the most abundant isotopes.	175.07456[1]	High-Resolution Mass Spectrometry (HRMS).
Exact Mass	The calculated mass based on the most abundant isotope for each atom.	175.074561919[1]	Theoretical value used for comparison with HRMS data.

Table 2: Comparison of different mass values for C₉H₉N₃O.

Experimental Verification via Mass Spectrometry

While theoretical calculation is essential, empirical verification is the cornerstone of chemical validation. Mass spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exquisitely accurate measurement of the monoisotopic mass.

2.1. Causality of Method Selection: Why ESI-Orbitrap HRMS?

For a molecule like 2-amino-8-methyl-1H-quinazolin-4-one (an isomer of C₉H₉N₃O), which contains polar functional groups (-NH₂, =O) and nitrogen atoms, Electrospray Ionization (ESI) is the ideal ionization method. ESI is a soft ionization technique that generates intact molecular ions in the gas phase with minimal fragmentation, typically by protonation to form the [M+H]⁺ adduct.

Pairing ESI with a high-resolution mass analyzer, such as an Orbitrap, provides the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition. An Orbitrap analyzer can achieve mass accuracies of <5 ppm (parts per million), which is sufficient to distinguish $C_9H_9N_3O$ from other compounds with the same nominal mass. This self-validating system ensures that the detected mass corresponds unambiguously to the expected molecular formula.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular weight verification using ESI-Orbitrap HRMS.

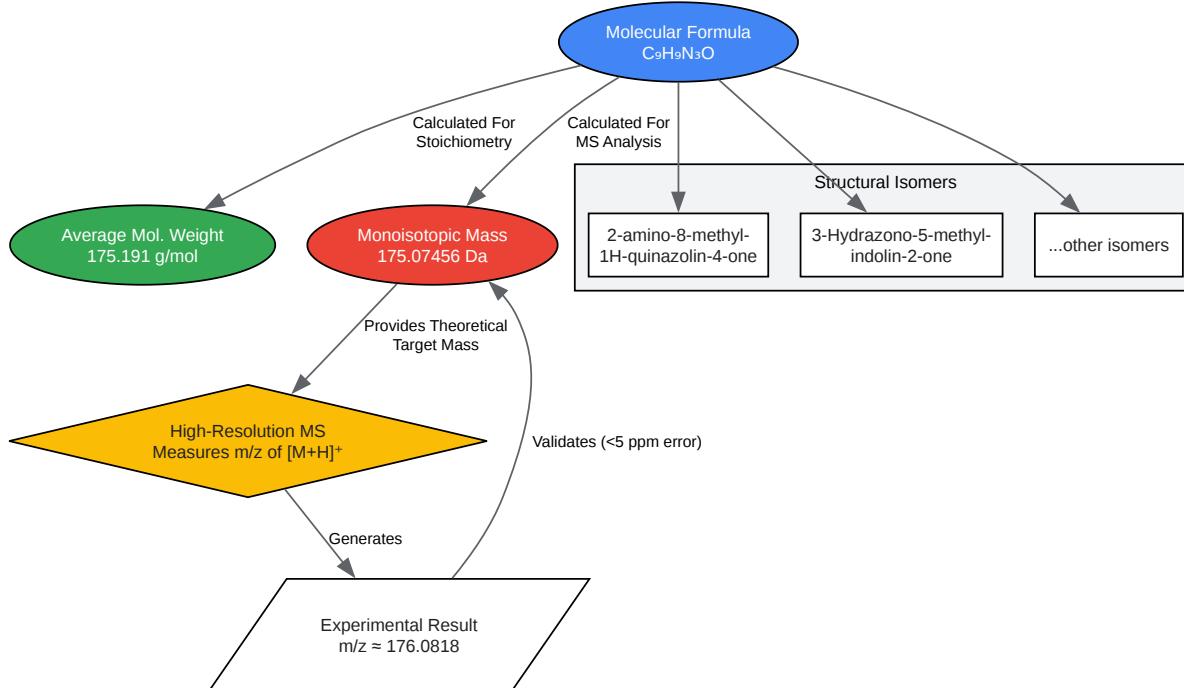
2.2. Protocol: High-Resolution Mass Spectrometry of $C_9H_9N_3O$

This protocol describes the determination of the exact mass of a $C_9H_9N_3O$ standard using an ESI-Orbitrap mass spectrometer.

A. Reagents and Materials:

- $C_9H_9N_3O$ reference standard (e.g., 2-amino-8-methyl-1H-quinazolin-4-one)
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- LC-MS grade Formic Acid (FA)
- Calibrated micropipettes and vials

B. Instrument and Conditions:


- Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).

- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Infusion: Direct infusion via syringe pump at 5 $\mu\text{L}/\text{min}$.
- ESI Voltage: +3.5 kV.
- Capillary Temperature: 275 °C.
- Mass Analyzer Settings:
 - Resolution: 120,000 (FWHM) at m/z 200.
 - Scan Range: m/z 100-500.
 - AGC Target: 1e6.

C. Step-by-Step Methodology:

- System Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's protocol using a certified calibration solution. This step is critical for achieving high mass accuracy.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the $\text{C}_9\text{H}_9\text{N}_3\text{O}$ standard in ACN.
 - Perform a serial dilution to create a final working solution of 1 $\mu\text{g}/\text{mL}$ in 50:50 ACN:Water with 0.1% FA. The formic acid is essential for promoting protonation ($[\text{M}+\text{H}]^+$) in the ESI source.
- Sample Infusion:
 - Load the 1 $\mu\text{g}/\text{mL}$ working solution into a 500 μL syringe.
 - Mount the syringe on the infusion pump and connect it to the ESI source.
 - Begin infusion at a stable flow rate of 5 $\mu\text{L}/\text{min}$.
- Data Acquisition:

- Allow the ion signal to stabilize for approximately 1-2 minutes.
- Acquire data in positive ion mode for 2 minutes using the specified instrument settings.
- Data Analysis:
 - Process the acquired raw file using appropriate software (e.g., Thermo Xcalibur™).
 - Identify the peak corresponding to the protonated molecule, $[M+H]^+$.
 - Theoretical $[M+H]^+$ Calculation: Monoisotopic Mass (175.07456) + Mass of H^+ (1.00728) = 176.08184 Da.
 - Compare the experimentally observed m/z value with the theoretical value.
 - Calculate the mass error in ppm: $Error (ppm) = [(Experimental\ Mass - Theoretical\ Mass) / Theoretical\ Mass] * 1,000,000$. A result of <5 ppm confirms the elemental composition.

[Click to download full resolution via product page](#)

Caption: Logical relationship between molecular formula, mass types, and MS validation.

Conclusion

The molecular weight of $C_9H_9N_3O$ is a precisely defined value, with a conventional average molecular weight of 175.191 g/mol and a monoisotopic mass of 175.07456 Da. While theoretical calculation provides a foundational value, rigorous experimental verification is non-negotiable in scientific and pharmaceutical settings. The use of High-Resolution Mass Spectrometry, such as ESI-Orbitrap, provides a self-validating method to confirm this mass with high accuracy, thereby verifying the elemental composition and ensuring the identity of the compound under investigation. This dual approach of robust calculation and empirical validation represents the gold standard for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 448488 | C9H9N3O | CID 448488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydrazono-5-methylindolin-2-one | C9H9N3O | CID 2817171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2015 Atomic Weights [iupac.qmul.ac.uk]
- 5. publications.iupac.org [publications.iupac.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- To cite this document: BenchChem. [Technical Guide: Determination of Molecular Weight for C₉H₉N₃O]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591058#molecular-weight-of-c-h-n-o\]](https://www.benchchem.com/product/b1591058#molecular-weight-of-c-h-n-o)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com